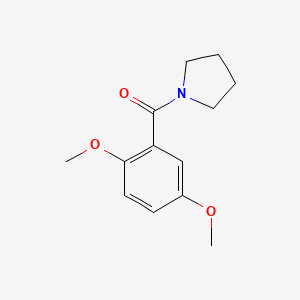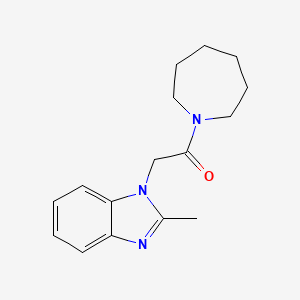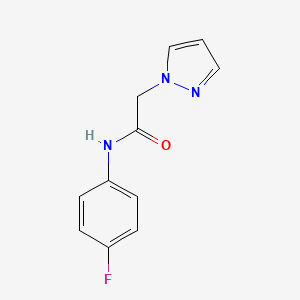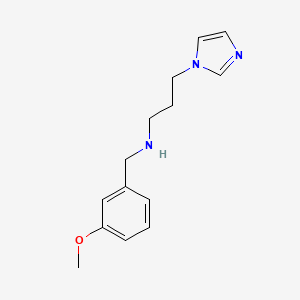
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone, also known as methoxyketamine, is a synthetic compound that belongs to the arylcyclohexylamine class of dissociative anesthetics. It is a derivative of ketamine, which is commonly used as an anesthetic and pain reliever. Methoxyketamine has gained attention in recent years due to its potential therapeutic applications in treating depression and other mental health disorders. In
Mecanismo De Acción
Methoxyketamine works by modulating the activity of glutamate, a neurotransmitter that is involved in learning, memory, and mood regulation. Specifically, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the activity of glutamate at this receptor. This leads to increased synaptic plasticity and the formation of new neural connections, which is thought to underlie its antidepressant effects.
Biochemical and Physiological Effects
Methoxyketamine has been shown to have a rapid onset of action, with antidepressant effects seen within hours of administration. It has a relatively short half-life, with effects lasting up to a week after a single dose. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein involved in the growth and survival of neurons. It also has anti-inflammatory effects, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyketamine has several advantages for lab experiments, including its rapid onset of action and sustained effects. It also has fewer side effects compared to traditional antidepressants, which can improve the validity of animal models of depression. However, it is important to note that (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine is a controlled substance and requires special handling and storage procedures.
Direcciones Futuras
There are several future directions for research on (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. One area of interest is in understanding the mechanisms underlying its rapid and sustained antidepressant effects. Another area of interest is in developing new formulations and delivery methods to improve its efficacy and reduce side effects. Additionally, there is a need for further clinical trials to evaluate its safety and efficacy in treating depression and other mental health disorders.
Métodos De Síntesis
Methoxyketamine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine to form (2,5-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with methyl iodide to produce (2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone, or (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Methoxyketamine has been investigated for its potential therapeutic applications in treating depression and other mental health disorders. Studies have shown that it has rapid and sustained antidepressant effects, with fewer side effects compared to traditional antidepressants. It has also been shown to have anxiolytic and anti-inflammatory properties. Methoxyketamine is currently being studied in clinical trials for treatment-resistant depression and post-traumatic stress disorder.
Propiedades
IUPAC Name |
(2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-6-12(17-2)11(9-10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJAOQQQGSUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)


![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)

